molecular formula C12H9FN2O3 B8013665 [2-(3-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid

[2-(3-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid

Cat. No.: B8013665
M. Wt: 248.21 g/mol
InChI Key: WEBBKYWMWHXPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid is a pyrimidine derivative featuring a 3-fluorophenyl substituent at position 2 of the pyrimidine ring and an acetic acid group linked via an ether oxygen at position 4. The molecular formula is C₁₂H₉FN₂O₃, with a molecular weight of 248.21 g/mol. This compound is synthesized via nucleophilic substitution reactions, often involving chloroacetic acid derivatives and pyrimidine precursors under reflux conditions with bases like potassium carbonate . Its structural features make it a candidate for pharmaceutical and agrochemical research, particularly in designing enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

2-[2-(3-fluorophenyl)pyrimidin-5-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-9-3-1-2-8(4-9)12-14-5-10(6-15-12)18-7-11(16)17/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBBKYWMWHXPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyrimidine Core Formation

Pyrimidine rings are typically synthesized via acid- or base-catalyzed cyclocondensation of 1,3-dicarbonyl compounds with nitrogen sources like urea or guanidine. For [2-(3-fluorophenyl)-pyrimidin-5-yloxy]-acetic acid, the use of 3-fluorophenylacetone as a β-diketone precursor enables direct incorporation of the aryl group during ring formation:

3-Fluorophenylacetone + UreaHCl, Δ2-(3-Fluorophenyl)pyrimidin-5-ol\text{3-Fluorophenylacetone + Urea} \xrightarrow{\text{HCl, Δ}} \text{2-(3-Fluorophenyl)pyrimidin-5-ol}

However, this method suffers from regioselectivity challenges, often yielding mixtures of 4- and 5-hydroxypyrimidines. Alternative approaches using 2-chloro-5-hydroxypyrimidine as a scaffold allow precise functionalization.

ReagentConditionsYieldSource
3-Fluorophenylboronic acid (1.2 eq)Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M), Toluene/EtOH/H₂O, 110°C, 4h95%
3-Fluorophenylboronic acid (1.1 eq)Pd/C (5 wt%), Na₂CO₃, i-BuOAc/H₂O, 70–80°C, 3h75%

Key considerations:

  • Solvent systems : Biphasic toluene/ethanol/water mixtures enhance coupling efficiency by stabilizing boronic acid speciation.

  • Base selection : Aqueous Na₂CO₃ outperforms organic bases (e.g., NEt₃) in minimizing protodeboronation side reactions.

Alkylation of Pyrimidin-5-ol with Acetic Acid Derivatives

Nucleophilic Substitution with Bromoacetic Acid Esters

The 5-hydroxyl group undergoes alkylation with ethyl bromoacetate under phase-transfer conditions:

2-(3-Fluorophenyl)pyrimidin-5-ol + Ethyl bromoacetateK₂CO₃, TBAB, DMFEthyl [2-(3-fluorophenyl)pyrimidin-5-yloxy]acetate\text{2-(3-Fluorophenyl)pyrimidin-5-ol + Ethyl bromoacetate} \xrightarrow{\text{K₂CO₃, TBAB, DMF}} \text{Ethyl [2-(3-fluorophenyl)pyrimidin-5-yloxy]acetate}

Optimized parameters from analogous reactions:

BaseCatalystSolventTemp (°C)Time (h)Yield
K₂CO₃TBABDMF80682%
NaOHH₂O/CH₂Cl₂25468%

Critical note : Excessive base promotes ester hydrolysis, necessitating stoichiometric control.

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester is achieved under mild alkaline conditions:

Ethyl [2-(3-fluorophenyl)pyrimidin-5-yloxy]acetateLiOH, THF/H₂O[2-(3-Fluorophenyl)pyrimidin-5-yloxy]acetic acid\text{Ethyl [2-(3-fluorophenyl)pyrimidin-5-yloxy]acetate} \xrightarrow{\text{LiOH, THF/H₂O}} \text{[2-(3-Fluorophenyl)pyrimidin-5-yloxy]acetic acid}

Reaction monitoring via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% conversion within 2h at 50°C.

Alternative Synthetic Routes and Mechanistic Insights

Triflate-Mediated Coupling Strategies

Pyrimidinyl triflates, prepared using triflic anhydride (Tf₂O), serve as superior electrophiles for palladium catalysis:

5-Hydroxypyrimidin-2-ol + Tf₂OEt₃N, CH₂Cl₂5-Hydroxypyrimidin-2-yl triflate\text{5-Hydroxypyrimidin-2-ol + Tf₂O} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{5-Hydroxypyrimidin-2-yl triflate}

Subsequent Suzuki coupling with 3-fluorophenylboronic acid achieves yields up to 89%. This method circumvents halogenation steps but requires stringent anhydrous conditions.

Mitsunobu Reaction for Ether Formation

While less common, Mitsunobu conditions enable direct coupling of pyrimidin-5-ol with protected glycolic acid:

2-(3-Fluorophenyl)pyrimidin-5-ol + Ethyl glycolateDIAD, PPh₃Ethyl [2-(3-fluorophenyl)pyrimidin-5-yloxy]acetate\text{2-(3-Fluorophenyl)pyrimidin-5-ol + Ethyl glycolate} \xrightarrow{\text{DIAD, PPh₃}} \text{Ethyl [2-(3-fluorophenyl)pyrimidin-5-yloxy]acetate}

Despite theoretical utility, competing side reactions (e.g., azide formation) limit practical yields to ≤45%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.80 (s, 2H, pyrimidine H), 7.65–7.40 (m, 4H, aryl H), 4.70 (s, 2H, OCH₂CO), 13.20 (br s, 1H, COOH).

  • LC-MS : [M+H]⁺ = 249.2, retention time 6.8 min (Zorbax SB-C18, 50% MeCN).

Purity Assessment

HPLC analysis under gradient elution (0.1% H₃PO₄ in H₂O → MeCN) confirms ≥98% purity, with critical impurities including:

  • Des-fluoro byproduct (<0.5%): Arises from protodefluorination during coupling.

  • Di-alkylated species (<0.2%): Controlled via limiting alkylating agent stoichiometry.

Scale-Up Considerations and Industrial Feasibility

Catalytic System Recycling

Pd/C-mediated couplings permit catalyst recovery via filtration, reducing Pd residues to <5 ppm (ICP-MS validated).

Solvent Sustainability

Substituting DMF with cyclopentyl methyl ether (CPME) in alkylation steps improves E-factor metrics (from 32 to 18) while maintaining yields .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring or the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, [2-(3-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the development of new materials and catalysts. The compound's ability to undergo various chemical transformations makes it a valuable tool in synthetic methodologies.

Biology

The compound is studied for its potential biological activities , particularly in relation to enzyme interactions and receptor modulation. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and biological target interaction.

Medicine

Research indicates that this compound possesses therapeutic potential , particularly in anti-inflammatory and anticancer applications. Preliminary studies have shown promising results regarding its efficacy against various cancer cell lines and inflammatory pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrate cytotoxic effects against various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal carcinoma)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest , making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

The compound has shown significant anti-inflammatory effects in animal models. Administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:

CytokineTreatment GroupControl Group
TNF-alphaReducedElevated
IL-6ReducedElevated

This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on FaDu Cells :
    • Researchers observed that treatment with this compound led to significant reductions in cell viability in FaDu cells compared to untreated controls. Flow cytometry analysis confirmed that the compound induces programmed cell death through intrinsic pathways.
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of the compound resulted in marked decreases in paw edema and reduced infiltration of inflammatory cells compared to controls, supporting its anti-inflammatory efficacy.

Mechanism of Action

The mechanism of action of [2-(3-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Pyrimidine-Based Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrimidine/Phenyl Core Structure Key Functional Groups
[2-(3-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid C₁₂H₉FN₂O₃ 248.21 3-Fluoro-phenyl, acetic acid Pyrimidine Ether, carboxylic acid
[2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-acetic acid C₁₂H₉ClN₂O₃ 264.67 4-Chloro-phenyl, acetic acid Pyrimidine Ether, carboxylic acid
2-(2,4-Dioxo-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid C₆H₅F₂N₂O₄ 206.11 2,4-Dioxo-tetrahydropyrimidine Reduced pyrimidine (tetrahydro) Difluoro, carboxylic acid
[(5Z)-5-{[2-(4-Fluorophenoxy)-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-...acetic acid C₂₁H₁₄FN₃O₅S₂ 471.48 4-Fluorophenoxy, fused pyrido-pyrimidine Fused pyrido-pyrimidine Thiazolidinone, carboxylic acid

Key Observations :

  • Substituent Effects : The 3-fluoro substituent in the target compound vs. 4-chloro in alters electronic distribution. Chlorine’s higher electronegativity may increase lipophilicity compared to fluorine, affecting bioavailability .
  • Complexity : The fused pyrido-pyrimidine system in introduces steric hindrance and planar rigidity, which could influence binding affinity in biological systems .

Yield and Purity :

  • The target compound’s synthesis (method in ) achieves moderate yields (~70–80%), comparable to .
  • Higher molecular weight compounds (e.g., ) show lower yields (~60%) due to intricate reaction pathways .
Physical and Chemical Properties
  • Solubility : The acetic acid group enhances water solubility compared to ester derivatives. However, fluorinated phenyl groups (as in the target compound) may reduce polarity slightly compared to chlorinated analogs .
  • Acidity : The carboxylic acid group (pKa ~2.5) is critical for salt formation and bioavailability, a feature shared with and .

Biological Activity

The compound [2-(3-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its interactions with enzymes and receptors, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 3-fluorophenyl group and an acetic acid moiety. This structural configuration is significant as it influences the compound's binding affinity and biological activity.

1. Enzyme Interactions

Research indicates that compounds similar to this compound interact with various enzymes, particularly those involved in inflammatory pathways. The presence of the fluorine atom enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with target enzymes.

  • Inhibition of COX Enzymes : Studies have shown that related pyrimidine derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
CompoundIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
Pyrimidine Derivative0.04 ± 0.09Celecoxib0.04 ± 0.01

2. Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have indicated that pyrimidine derivatives can significantly reduce inflammation, with effective doses similar to traditional anti-inflammatory agents .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. Similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<2 μg/mL
Escherichia coli<125 μg/mL
Pseudomonas aeruginosa<150 μg/mL

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as COX enzymes and possibly phospholipases, which are implicated in drug-induced phospholipidosis . The fluorinated phenyl group may enhance binding affinity through hydrophobic interactions.

Case Studies

  • Anti-inflammatory Efficacy : A study involving a series of pyrimidine derivatives demonstrated their ability to suppress COX-2 activity significantly, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
  • Antimicrobial Screening : In vitro assays have been conducted to assess the antimicrobial efficacy of various pyrimidine derivatives, revealing that modifications to the phenyl group can enhance antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Q. What are the recommended synthetic routes for [2-(3-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid?

Methodological Answer:

  • Route 1: Utilize a reflux-based approach with glacial acetic acid and sodium acetate as catalysts. A mixture of pyrimidine derivatives (e.g., 4-(3-fluoro-phenyl)-6-methyl-2-thioxo-tetrahydro-pyrimidine) and fluorinated aldehydes can be heated for 8–10 hours, followed by recrystallization from ethyl acetate (yield ~76%) .
  • Route 2: Adapt modular synthesis using pre-functionalized pyrimidin-5-yloxy intermediates. For example, coupling 3-fluoro-phenyl boronic acid with a pyrimidine scaffold under Suzuki-Miyaura conditions, followed by acetic acid side-chain introduction via nucleophilic substitution .
  • Key Parameters: Monitor reaction progress via TLC, optimize pH for crystallization (e.g., slow evaporation in DMF for high-quality crystals) .

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer:

  • Analytical Techniques:
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • NMR: Confirm structure via 1H^1 \text{H}-NMR (e.g., δ 8.3–8.5 ppm for pyrimidine protons, δ 4.5–4.7 ppm for -OCH2_2COO-) and 19F^{19} \text{F}-NMR (δ -110 to -115 ppm for fluorophenyl) .
  • X-ray Diffraction: For crystalline batches, analyze unit cell parameters and hydrogen-bonding networks to validate molecular geometry .

Q. What are the stability considerations for this compound under various storage conditions?

Methodological Answer:

  • Storage Recommendations:
  • Short-term: Store at 0–6°C in amber vials under inert gas (e.g., argon) to prevent hydrolysis of the acetic acid moiety .
  • Long-term: Lyophilize and keep at -20°C in desiccated containers. Avoid exposure to light or humidity, which can degrade the pyrimidine ring .
    • Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., fluorophenyl byproducts) .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for slow evaporation. Evidence shows DMF yields pale yellow single crystals with well-defined diffraction patterns .
  • Additives: Introduce trace acetic acid (0.1% v/v) to enhance hydrogen bonding between the pyrimidine oxygen and acetic acid side chain, improving crystal packing .
  • Refinement: Use riding models for H-atom placement (C–H = 0.95–1.00 Å) and isotropic displacement parameters (Uiso_{iso}(H) = 1.2Ueq_{eq}(C)) during refinement .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrimidine analogs?

Methodological Answer:

  • Comparative Assays: Use standardized in vitro models (e.g., kinase inhibition assays) to compare this compound with structurally related compounds like N-(2-fluoro-phenyl)-2-(4-fluorophenyl)acetamide. Adjust assay pH (7.4 vs. 6.5) to assess protonation-dependent activity .
  • Metabolite Profiling: Identify active metabolites via LC-MS/MS to distinguish parent compound effects from degradation products .
  • Computational Modeling: Perform docking studies with pyrimidine-binding enzymes (e.g., dihydrofolate reductase) to rationalize potency variations across analogs .

Q. How to design experiments to assess pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro Models:
  • Plasma Stability: Incubate compound in human plasma (37°C, 24h) and quantify remaining via LC-MS. Fluorophenyl groups may enhance metabolic stability compared to non-fluorinated analogs .
  • Caco-2 Permeability: Measure apical-to-basolateral transport to predict intestinal absorption. The acetic acid moiety may reduce permeability, necessitating prodrug strategies .
    • In Vivo Studies: Administer IV/PO doses in rodent models and calculate AUC, Cmax_{max}, and half-life. Compare with fluorinated analogs (e.g., 5-fluoro-2-hydroxybenzoic acid) to establish structure-PK relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.